molecular formula C7H10N2O B2822051 1-propyl-1H-pyrazole-5-carbaldehyde CAS No. 1006458-89-4

1-propyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2822051
CAS No.: 1006458-89-4
M. Wt: 138.17
InChI Key: RADYDRNLVYMXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-propyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the CAS Number: 1006458-89-4 . It has a molecular weight of 138.17 . It is a liquid in its physical form .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The Inchi Code for this compound is 1S/C7H10N2O/c1-2-5-9-7 (6-10)3-4-8-9/h3-4,6H,2,5H2,1H3 . The Inchi Key for this compound is RADYDRNLVYMXFZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical and Chemical Properties Analysis

This compound is a liquid in its physical form . It has a molecular weight of 138.17 . Pyrazole is a π-excessive heterocycle and contains two nitrogen atoms; pyrrole type and pyridine type, at positions 1- and 2 .

Scientific Research Applications

Enzyme Inhibition

  • 5α-Reductase and Aromatase Inhibition : A study described the synthesis of novel compounds from pyrazole-4-carbaldehyde derivatives, showcasing their potential as inhibitors of 5α-reductase and aromatase, enzymes relevant in conditions such as prostate enlargement and hormone-dependent cancers (El-Naggar et al., 2020).

Antimicrobial Activity

  • Antimicrobial Schiff Bases : Derivatives of pyrazole carbaldehyde reacted with chitosan to form Schiff bases demonstrated antimicrobial activity against various bacteria and fungi, indicating potential for development of new antimicrobial agents (Hamed et al., 2020).

Anticonvulsant and Analgesic Properties

  • Novel Pyrazole Analogues : New compounds synthesized from dihalophenyl-pyrazole-carbaldehyde exhibited significant anticonvulsant and analgesic activities, suggesting their usefulness in developing treatments for neurological disorders (Viveka et al., 2015).

Antituberculosis and Antimalarial Activities

  • Fused Pyran Motifs : A study highlighted the synthesis of fused pyran derivatives incorporating imidazopyrazole carbaldehyde, which were evaluated for antibacterial, antituberculosis, and antimalarial activities, showcasing the versatility of pyrazole derivatives in addressing infectious diseases (Kalaria et al., 2014).

Material Science Applications

  • Solid State Emissive NLOphores : Pyrazole-based derivatives synthesized from diheny-pyrazole-carbaldehyde showed promising characteristics as nonlinear optical (NLO) materials with solid state emission properties, indicating their potential in optical and electronic device applications (Lanke & Sekar, 2016).

Anticancer Activity

  • Pyrazolo[1,2-b]phthalazinediones : Highlighting an eco-friendly synthesis approach, these compounds demonstrated antiproliferative efficacy against human hepatic cancer cell lines, offering insights into developing novel anticancer drugs (Rashdan et al., 2018).

Properties

IUPAC Name

2-propylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-5-9-7(6-10)3-4-8-9/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADYDRNLVYMXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006458-89-4
Record name 1-propyl-1H-pyrazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.